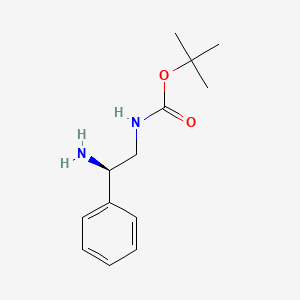

(R)-Tert-butyl (2-amino-2-phenylethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2R)-2-amino-2-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUUDOMFHPDBIR-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801198258 | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-amino-2-phenylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801198258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188875-37-8 | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-amino-2-phenylethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188875-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-amino-2-phenylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801198258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-tert-butyl (2-amino-2-phenylethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(R)-tert-butyl (2-amino-2-phenylethyl)carbamate , a chiral diamine derivative, serves as a crucial building block in modern organic synthesis and drug discovery. Its unique structural features, combining a versatile primary amine and a protected secondary amine on a chiral phenylethyl scaffold, make it an invaluable tool for introducing stereocenters and constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, characterization, and applications, designed to empower researchers in leveraging this important synthetic intermediate.

Compound Identification and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

| Property | Value | Source |

| CAS Number | 188875-37-8 | N/A |

| Molecular Formula | C₁₃H₂₀N₂O₂ | N/A |

| Molecular Weight | 236.31 g/mol | N/A |

| IUPAC Name | tert-butyl N-[(1R)-2-amino-1-phenylethyl]carbamate | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥97% | N/A |

Strategic Synthesis: Mono-Boc Protection of (R)-1,2-Diamino-1-phenylethane

The synthesis of this compound hinges on the selective mono-N-protection of the corresponding chiral diamine. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.

The most common and efficient method for the synthesis involves the reaction of (R)-1,2-diamino-1-phenylethane with di-tert-butyl dicarbonate (Boc₂O). The key to achieving high yields of the mono-protected product lies in controlling the stoichiometry of the reagents and the reaction conditions to minimize the formation of the di-protected byproduct.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the mono-Boc protection of a diamine.

Materials:

-

(R)-1,2-Diamino-1-phenylethane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N), distilled

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1,2-diamino-1-phenylethane (1.0 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution.

-

Slow Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled diamine solution over a period of 1-2 hours. The slow addition is crucial to favor mono-protection.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure this compound.

Rigorous Characterization: Spectroscopic and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20-7.40 (m, 5H, Ar-H)

-

δ 5.05 (br s, 1H, NH-Boc)

-

δ 4.55-4.65 (m, 1H, CH-Ph)

-

δ 2.90-3.10 (m, 2H, CH₂-NH₂)

-

δ 1.45 (s, 9H, C(CH₃)₃)

-

δ 1.35 (br s, 2H, NH₂)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 155.8 (C=O)

-

δ 142.5 (Ar-C)

-

δ 128.6 (Ar-CH)

-

δ 127.5 (Ar-CH)

-

δ 126.8 (Ar-CH)

-

δ 79.5 (C(CH₃)₃)

-

δ 56.5 (CH-Ph)

-

δ 48.0 (CH₂-NH₂)

-

δ 28.4 (C(CH₃)₃)

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a Boc-protected amine will exhibit characteristic absorption bands.[1]

| Wavenumber (cm⁻¹) | Assignment |

| 3350-3250 (broad) | N-H stretching (primary amine) |

| 3300-3400 (sharp) | N-H stretching (carbamate) |

| 2975-2850 | C-H stretching (aliphatic) |

| 1680-1700 | C=O stretching (carbamate) |

| 1510-1530 | N-H bending (carbamate) |

| 1160-1170 | C-O stretching (carbamate) |

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a common technique for the analysis of N-Boc protected compounds.

-

ESI-MS (positive ion mode): Expected [M+H]⁺ = 237.16

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound is a critical parameter. Chiral HPLC is the gold standard for determining enantiomeric excess (ee).[2]

Typical Chiral HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® AD-H or Chiralcel® OD-H.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.[2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

The retention times of the two enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess of the (R)-enantiomer.

Applications in Asymmetric Synthesis and Drug Discovery

This compound is a valuable chiral building block in the synthesis of a wide range of biologically active molecules and as a precursor to chiral ligands for asymmetric catalysis.[2][3][4][5][6]

Chiral Ligand Synthesis

The primary amine of this compound can be readily functionalized to generate a diverse array of chiral ligands. These ligands, often in complex with transition metals, are employed in various asymmetric transformations, including hydrogenations, Michael additions, and Diels-Alder reactions, to induce high levels of stereoselectivity.[7][8]

Synthesis of Pharmaceutical Intermediates

The stereochemistry of drug molecules is of paramount importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This compound serves as a key starting material for the synthesis of enantiomerically pure pharmaceutical intermediates. The Boc-protected amine allows for selective transformations at the primary amine, while the chiral center dictates the stereochemical outcome of subsequent reactions.

Elucidation of Reaction Mechanisms

The well-defined stereochemistry of this compound makes it a useful tool for studying the mechanisms of stereoselective reactions. By incorporating this chiral fragment into a reaction, researchers can probe the transition state geometries and understand the factors that govern enantioselectivity.

Conclusion

This compound is a synthetically versatile and commercially significant chiral building block. Its straightforward synthesis, coupled with its utility in constructing complex chiral molecules, ensures its continued importance in the fields of organic synthesis, medicinal chemistry, and drug development. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their synthetic endeavors.

References

- H. U. Blaser, "The chiral pool as a source of enantioselective catalysts and auxiliaries," Chemical Reviews, vol. 92, no. 5, pp. 935-952, 1992.

- I. A. O'Neil, "The use of chiral building blocks in asymmetric synthesis," Contemporary Organic Synthesis, vol. 4, no. 1, pp. 1-22, 1997.

- S. Hanessian, Total Synthesis of Natural Products: The 'Chiron' Approach. Pergamon Press, 1983.

- A. M. Stalcup, "Chiral separations," Annual Review of Analytical Chemistry, vol. 3, pp. 341-363, 2010.

- E. N. Jacobsen, A. Pfaltz, and H. Yamamoto, Eds.

- R. Noyori, Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994.

- T. P. Yoon and E. N. Jacobsen, "Privileged chiral catalysts," Science, vol. 299, no. 5613, pp. 1691-1693, 2003.

- W. C. Still, M. Kahn, and A. Mitra, "Rapid chromatographic technique for preparative separations with moderate resolution," The Journal of Organic Chemistry, vol. 43, no. 14, pp. 2923-2925, 1978.

- D. B. G. Williams and M. Lawton, "Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants," The Journal of Organic Chemistry, vol. 75, no. 24, pp. 8351-8354, 2010.

- P. J. Kocienski, Protecting Groups. Georg Thieme Verlag, 2004.

- J. Clayden, N. Greeves, and S. Warren, Organic Chemistry, 2nd ed. Oxford University Press, 2012.

- R. M. Silverstein, F. X. Webster, D. J. Kiemle, and D. L. Bryce, Spectrometric Identification of Organic Compounds, 8th ed. John Wiley & Sons, 2014.

- G. Socrates, Infrared and Raman Characteristic Group Frequencies: Tables and Charts, 3rd ed. John Wiley & Sons, 2001.

Sources

- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physical Properties of (R)-Tert-butyl (2-amino-2-phenylethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Tert-butyl (2-amino-2-phenylethyl)carbamate, a chiral building block of significant interest in medicinal chemistry and organic synthesis, plays a crucial role in the development of novel therapeutics. Its structural arrangement, featuring a carbamate-protected amine and a stereocenter, makes it a valuable precursor for the synthesis of complex molecules with specific biological activities.[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, supported by available data and methodologies for its determination.

Chemical Structure and Identification

The molecular structure of this compound is fundamental to its chemical behavior and physical properties. The presence of a bulky tert-butyl protecting group, a phenyl ring, and two amine functionalities contributes to its unique characteristics.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl N-[(1R)-2-amino-1-phenylethyl]carbamate |

| CAS Number | 137102-65-9 |

| Molecular Formula | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 236.31 g/mol |

| InChI Key | IJALRZPKODHZOR-NSHDSACASA-N |

Physicochemical Properties

The physicochemical properties of a compound are critical for its purification, formulation, and biological activity. The following table summarizes the available data for this compound. It is important to note that some of these values are calculated or estimated due to a lack of extensive experimental data in publicly available literature.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 85-90 °C (for the racemic mixture) | |

| Boiling Point | 372.2 °C at 760 mmHg | |

| Flash Point | 178.9 °C | |

| Density (calculated) | 1.1 g/cm³ | |

| Refractive Index | 1.524 | |

| XLogP3 | 1.5 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 |

Note on Melting Point: The provided melting point of 85-90 °C is for the racemic mixture (α-(Boc-amino)phenethylamine) and should be considered an approximation for the pure (R)-enantiomer. Enantiomerically pure compounds often exhibit slightly different melting points compared to their racemic counterparts.

Solubility Profile

-

Soluble in: Common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. The presence of the nonpolar phenyl and tert-butyl groups contributes to its solubility in these solvents.

-

Slightly soluble to insoluble in: Water. The hydrophobic nature of the molecule limits its solubility in aqueous solutions.

-

Sparingly soluble in: Nonpolar solvents like hexanes.

Experimental Protocol for Solubility Determination:

A standardized method to determine solubility involves preparing saturated solutions of the compound in various solvents at a controlled temperature.

Caption: Workflow for experimental solubility determination.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Although experimentally obtained spectra for the specific (R)-isomer are not widely published, the expected spectral features can be inferred from its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.4 ppm), a multiplet for the chiral methine proton, signals for the methylene protons adjacent to the two nitrogen atoms, and a sharp singlet for the nine equivalent protons of the tert-butyl group around 1.4 ppm.

-

¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, the chiral methine carbon, the methylene carbons, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbonyl carbon of the carbamate group (typically around 155 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Around 3300-3400 cm⁻¹ for the primary amine and the carbamate N-H.

-

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=O stretching: A strong absorption band for the carbamate carbonyl group around 1680-1700 cm⁻¹.

-

C-N stretching: In the region of 1200-1350 cm⁻¹.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

Synthesis and Characterization

The synthesis of this compound typically involves the protection of one of the amino groups of a chiral 1,2-diaminophenylethane precursor. A common method is the use of di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Illustrative Synthetic Workflow:

Caption: A general synthetic route to this compound.

The characterization of the final product is crucial to confirm its identity and purity. This is typically achieved through a combination of the spectroscopic methods mentioned above (NMR, IR), mass spectrometry (to confirm the molecular weight), and chiral high-performance liquid chromatography (HPLC) to determine the enantiomeric purity.

Conclusion

This technical guide has consolidated the available physical property data for this compound, a key chiral intermediate in pharmaceutical research and development. While some experimental values are available, further detailed characterization, particularly quantitative solubility studies and the publication of experimental spectroscopic data, would be highly beneficial to the scientific community. The provided information and suggested experimental workflows offer a solid foundation for researchers and scientists working with this important compound.

References

Sources

(R)-Tert-butyl (2-amino-2-phenylethyl)carbamate synthesis route

An In-depth Technical Guide to the Synthesis of (R)-tert-butyl (2-amino-2-phenylethyl)carbamate

Introduction

This compound is a valuable chiral building block in modern organic and medicinal chemistry. As a derivative of 1-phenylethanediamine, it possesses a crucial chiral center and two differentially reactive amino groups, one of which is protected by a tert-butyloxycarbonyl (Boc) group. This structural motif is integral to the synthesis of numerous pharmaceutically active compounds, particularly those targeting the central nervous system.[1] The Boc group provides robust protection under basic and nucleophilic conditions while allowing for facile deprotection under mild acidic conditions, making it an ideal protecting group for multi-step synthetic sequences.[2][3]

This guide provides a comprehensive overview of the primary synthetic strategies for obtaining enantiomerically pure this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative grounding in the primary literature.

Chapter 1: Strategic Considerations and Retrosynthetic Analysis

The synthesis of the target molecule presents two principal challenges:

-

Enantiocontrol: The establishment of the (R)-stereochemistry at the benzylic carbon is paramount.

-

Selective Protection: Differentiating between the two primary amino groups of the 1-phenylethanediamine core to achieve mono-Boc protection is non-trivial.

Two divergent and industrially relevant strategies are commonly employed to address these challenges:

-

Pathway A: Chiral Resolution. This classical approach begins with a racemic mixture of 1-phenyl-1,2-ethanediamine. The enantiomers are separated using a chiral resolving agent, followed by the selective protection of the desired (R)-enantiomer. This method is often favored for its operational simplicity and cost-effectiveness, though it inherently discards at least 50% of the starting material unless a racemization loop is implemented.[4][5]

-

Pathway B: Chiral Pool Synthesis. This more elegant approach leverages a readily available, enantiopure starting material, such as (R)-phenylglycinol. The existing stereocenter is carried through a series of transformations to build the final molecule, ensuring high enantiopurity without the need for resolution.[6]

Chapter 2: Synthesis via Chiral Resolution (Pathway A)

This pathway is a robust and scalable method that relies on the physical separation of diastereomers.

Principle of Chiral Resolution

Enantiomers possess identical physical properties, making their direct separation difficult.[7] However, by reacting a racemic mixture with a single enantiomer of a chiral resolving agent, a pair of diastereomers is formed. These diastereomers have distinct physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[4][7] For resolving a basic amine like 1-phenyl-1,2-ethanediamine, a chiral acid such as L-(+)-tartaric acid is an excellent choice.[7]

Principle of Selective Mono-Boc Protection

Achieving mono-protection of a symmetric diamine is a persistent challenge in organic synthesis. A highly effective strategy involves the differentiation of the two amino groups by protonation.[8] By adding one molar equivalent of a strong acid, one of the amino groups is converted into its non-nucleophilic ammonium salt. The remaining free amine retains its nucleophilicity and can react selectively with di-tert-butyl dicarbonate ((Boc)₂O).[8][9][10]

Sources

- 1. Buy (R)-tert-butyl (2-amino-1-phenylethyl)carbamate | 137102-65-9 [smolecule.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. pharmtech.com [pharmtech.com]

- 6. prepchem.com [prepchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 10. researchgate.net [researchgate.net]

(R)-Tert-butyl (2-amino-2-phenylethyl)carbamate IUPAC name

An In-depth Technical Guide to (R)-tert-butyl (2-amino-2-phenylethyl)carbamate

Authored by: A Senior Application Scientist

Introduction

This compound is a chiral diamine derivative of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a phenyl group and a primary amine on a stereogenic center, with a second amine function protected by the widely used tert-butoxycarbonyl (Boc) group. The precise IUPAC name for this molecule is tert-butyl N-[(2R)-2-amino-2-phenylethyl]carbamate [1]. This compound serves as a crucial building block for the asymmetric synthesis of complex, high-value molecules, particularly pharmaceutical agents.

The strategic placement of the Boc protecting group on the less sterically hindered primary amine of the (R)-1-phenylethane-1,2-diamine precursor makes the remaining primary amine at the chiral center available for a wide array of chemical transformations. This guide provides a comprehensive overview of its synthesis, characterization, and applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of the compound is presented below. These data are essential for handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-(2-amino-2-phenylethyl)carbamate | [1] |

| Synonyms | (R)-(2-AMINO-2-PHENYL-ETHYL)-CARBAMIC ACID TERT-BUTYL ESTER | [1] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 236.31 g/mol | [1][2] |

| CAS Number | 174885-99-5 (for R-enantiomer) | [1] |

| Appearance | Varies (typically an oil or low-melting solid) | |

| Canonical SMILES | CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)N | [1] |

Synthesis and Manufacturing

The industrial and laboratory-scale synthesis of enantiomerically pure this compound is a multi-step process that hinges on two critical stages: the resolution of the racemic diamine precursor and its subsequent selective protection.

Part 1: Chiral Resolution of (±)-1-Phenylethane-1,2-diamine

The most common and economically viable route to obtaining the chiral diamine precursor is through the classical resolution of a racemic mixture.[3][4] This process involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. The resulting diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[5]

Recommended Resolving Agent: L-(+)-Tartaric Acid

L-(+)-Tartaric acid is a cost-effective and highly efficient resolving agent for many chiral amines. The reaction between racemic (±)-1-phenylethane-1,2-diamine and L-(+)-tartaric acid yields two diastereomeric salts: [(R)-diamine·(L)-tartrate] and [(S)-diamine·(L)-tartrate].

Caption: Synthetic Workflow for N-Boc Protection.

Experimental Protocol: Selective Protection

-

Reaction Setup: Dissolve (R)-1-phenylethane-1,2-diamine (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.0 eq) in the same solvent and add it dropwise to the cooled diamine solution over 1-2 hours with vigorous stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

-

Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by silica gel column chromatography to separate the desired mono-protected product from any unreacted diamine and di-protected byproduct.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the tert-butyl protons (~1.4 ppm, s, 9H), methylene protons adjacent to the carbamate (~3.0-3.3 ppm, m, 2H), methine proton at the chiral center (~4.0 ppm, m, 1H), phenyl protons (~7.2-7.4 ppm, m, 5H), and amine protons (broad singlets). |

| ¹³C NMR | Signals for the tert-butyl group carbons (~28 ppm), quaternary carbon of the Boc group (~80 ppm), methylene carbon (~48 ppm), methine carbon (~55 ppm), and aromatic carbons (~126-140 ppm). |

| FT-IR | Characteristic N-H stretching vibrations for the primary amine (~3300-3400 cm⁻¹), C=O stretching of the carbamate group (~1680-1700 cm⁻¹), and N-H bending (~1510-1530 cm⁻¹). [6] |

| Mass Spec. | Expected [M+H]⁺ peak at m/z = 237.16. |

| Chiral HPLC | A single peak confirming high enantiomeric purity when compared to a standard of the racemic compound. |

Applications in Drug Discovery and Development

The utility of this compound stems from its dual functionality and defined stereochemistry.

-

Chiral Scaffolding: It serves as a foundational chiral building block for synthesizing enantiopure pharmaceutical ingredients. The presence of a free primary amine on the stereocenter allows for the construction of complex molecular architectures. [2]* Pharmaceutical Intermediates: This compound is a key intermediate in the synthesis of drugs targeting central nervous system (CNS) disorders. Its structural similarity to neurotransmitters like phenylethylamine makes it a valuable scaffold in neuroscience research. [2]* Orthogonal Protection Strategy: The Boc group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid). This allows for the selective deprotection and further functionalization of the C1-amine without affecting other parts of the molecule, a cornerstone of modern multi-step organic synthesis. [7]

Safety and Handling

Based on available data, this compound should be handled with appropriate care in a laboratory setting.

-

Hazards: May cause skin and serious eye irritation, and may cause respiratory irritation. [1]Some sources also indicate it may be harmful if swallowed. [8]* Precautions: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a high-value chiral intermediate whose synthesis requires a carefully controlled, multi-step process involving classical resolution and selective protection. Its well-defined structure and versatile chemical handles make it an indispensable tool for medicinal chemists and process development scientists engaged in the creation of complex, enantiomerically pure therapeutic agents. The protocols and insights provided in this guide offer a robust framework for its successful synthesis and application in a research and development environment.

References

-

PubChem. (n.d.). tert-butyl N-(2-amino-2-phenylethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

PubChem. (n.d.). tert-butyl N-((1S)-2-amino-1-phenylethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Tatić, A., et al. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 67(3), 115-139. Retrieved from [Link]

-

Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

-

Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, February 17). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

Sources

- 1. tert-butyl N-(2-amino-2-phenylethyl)carbamate | C13H20N2O2 | CID 2771847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy (R)-tert-butyl (2-amino-1-phenylethyl)carbamate | 137102-65-9 [smolecule.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. pharmtech.com [pharmtech.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tert-Butyl carbamate [webbook.nist.gov]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tert-butyl N-((1S)-2-amino-1-phenylethyl)carbamate | C13H20N2O2 | CID 24256545 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-Tert-butyl (2-amino-2-phenylethyl)carbamate chemical formula

An In-Depth Technical Guide to (R)-Tert-butyl (2-amino-2-phenylethyl)carbamate: Synthesis, Analysis, and Applications in Drug Discovery

Executive Summary

This compound is a pivotal chiral building block in modern medicinal chemistry and organic synthesis. Characterized by a phenylethylamine core with a stereochemically defined center and a strategically placed tert-butyloxycarbonyl (Boc) protecting group, this compound offers a unique combination of stability and reactivity. The Boc group masks the more sterically accessible primary amine, allowing for selective functionalization of the secondary amine adjacent to the chiral center. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, robust synthesis and purification protocols, state-of-the-art analytical methodologies for quality control, and its strategic applications in the synthesis of complex, enantiomerically pure pharmaceutical agents, particularly those targeting the central nervous system.

Introduction: The Strategic Value of Protected Chiral Diamines

The principle of stereochemistry is fundamental to pharmacology, where the three-dimensional arrangement of atoms in a drug molecule dictates its interaction with biological targets. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, making the synthesis of single-enantiomer compounds a critical objective in drug development.

The Tert-butyloxycarbonyl (Boc) Group: A Cornerstone of Amine Protection

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in multi-step organic synthesis.[1] Its utility stems from two key properties:

-

Stability: It is robust and stable under a wide range of reaction conditions, including basic, hydrogenolytic, and mildly acidic environments.

-

Orthogonality: It can be removed (deprotected) under specific, mild acidic conditions (e.g., with trifluoroacetic acid), which typically do not affect other common protecting groups. This orthogonality is essential for selective manipulation of poly-functional molecules.[1]

In this compound, the Boc group serves to differentiate the two amino functionalities, enabling chemists to leverage the unprotected primary amine as a nucleophile while the other remains shielded.

Compound Overview

This compound, with the chemical formula C13H20N2O2, is a derivative of (R)-1-phenylethanediamine.[2][3] Its structure is foundational for creating complex chiral molecules due to the presence of a primary amine nucleophile, a protected secondary amine, a stereocenter, and an aromatic ring for potential π-π stacking interactions. It is particularly valuable as an intermediate for pharmaceuticals targeting central nervous system (CNS) disorders and in research exploring chiral recognition phenomena.[3]

Physicochemical Properties and Structural Data

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in synthesis and for the development of appropriate analytical methods.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(1R)-2-amino-1-phenylethyl]carbamate | [3] |

| Chemical Formula | C13H20N2O2 | [2][3] |

| Molecular Weight | 236.31 g/mol | [2][3] |

| CAS Number | 188875-37-8 | |

| Appearance | Typically an oil or low-melting solid | N/A |

| Canonical SMILES | CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)N | [2] |

| InChI Key | CLUUDOMFHPDBIR-UHFFFAOYSA-N | [2] |

Structural Diagram

Caption: Structure of this compound.

Synthesis and Manufacturing Workflow

The synthesis of enantiomerically pure this compound requires a strategy that establishes the correct stereochemistry early and employs a selective protection step. The most common industrial approach involves the chiral resolution of a precursor followed by selective mono-Boc protection.

Overall Synthesis Strategy

The logical flow begins with an accessible racemic starting material, which is then resolved to isolate the desired enantiomer. This enantiopure intermediate is subsequently protected to yield the final product. This ensures the high enantiomeric excess (ee) required for pharmaceutical applications.

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol: Selective Mono-Boc Protection

This protocol describes the selective protection of the more sterically hindered secondary amine of (R)-1-phenylethanediamine. The causality for this selectivity lies in kinetic and thermodynamic factors, though often a statistical mixture can occur, necessitating careful control and purification. An alternative and more common approach is to protect the primary amine first due to its higher reactivity and accessibility.

Principle: The reaction of a diamine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent allows for the formation of the mono-protected product. Controlling stoichiometry and temperature is crucial to minimize the formation of the di-protected byproduct.[4]

Materials:

-

(R)-1-Phenylethanediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of (R)-1-phenylethanediamine (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add triethylamine (1.1 equiv). Cool the mixture to 0 °C in an ice bath. The base is added to neutralize the acid byproduct of the reaction.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (0.95-1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred diamine solution over 30-60 minutes. The sub-stoichiometric amount of Boc₂O is a key control point to favor mono-protection over di-protection.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the product.

-

Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes any remaining acidic impurities, and the brine wash helps to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to isolate the desired mono-protected product from unreacted starting material and the di-protected byproduct.

Quality Control and Analytical Methodologies

For a chiral intermediate intended for pharmaceutical synthesis, rigorous quality control is non-negotiable. The primary analytical challenges are confirming the chemical identity and, most importantly, quantifying the enantiomeric purity.

Comparative Analysis of Chiral Separation Techniques

The selection of an analytical method depends on factors like required sensitivity, speed, and available instrumentation.[5] High-Performance Liquid Chromatography (HPLC) is the most common and robust method for this type of compound.

| Technique | Typical Resolution (Rs) | Analysis Time (min) | Key Advantages | Causality/Principle |

| Chiral HPLC | > 1.5 (baseline) | 10 - 30 | High versatility, robust, widely available | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[6] |

| Chiral GC | > 1.5 (baseline) | 10 - 40 | High efficiency, good for volatile compounds | Separation on a chiral cyclodextrin-based capillary column.[7] |

| Chiral SFC | > 1.5 (baseline) | < 15 | Fast separations, "green" solvent (CO₂) | Similar to HPLC but uses supercritical CO₂ as the mobile phase.[5] |

Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC

Principle: This method utilizes a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the two enantiomers of the analyte. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification. For a basic compound like an amine, a polysaccharide-based CSP is often effective, and a basic additive is used in the mobile phase to improve peak shape.[6]

Instrumentation & Columns:

-

HPLC system with a UV detector (detection at ~254 nm)

-

Chiral Column: Chiralcel OD-H or Chiralpak AD-H (or equivalent polysaccharide-based CSP)

Mobile Phase:

-

A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

-

An amine modifier, such as 0.1% diethylamine (DEA), is added to the mobile phase. Causality: The basic additive prevents peak tailing by masking acidic silanol sites on the silica support of the CSP, ensuring sharp, symmetrical peaks for accurate integration.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in the mobile phase.

-

System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample solution.

-

Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers. The (R)-enantiomer and any potential (S)-enantiomer impurity will appear as separate peaks.

-

Quantification: Calculate the enantiomeric excess (% ee) using the integrated peak areas of the two enantiomers: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for introducing a specific chiral fragment into a larger molecule.

Role as a Chiral Synthon

A synthon is a conceptual unit within a molecule that assists in forming a synthetic connection. This compound provides an "(R)-amino-phenylethyl" synthon. The unprotected primary amine can act as a nucleophile to react with electrophiles such as:

-

Activated carboxylic acids (to form amides)

-

Aldehydes or ketones (to form imines, which can be reduced to secondary amines)

-

Alkyl halides (for N-alkylation)

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-butyl N-(2-amino-2-phenylethyl)carbamate | C13H20N2O2 | CID 2771847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy (R)-tert-butyl (2-amino-1-phenylethyl)carbamate | 137102-65-9 [smolecule.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. gcms.cz [gcms.cz]

A Technical Guide to (R)-tert-butyl (2-amino-2-phenylethyl)carbamate: Synthesis, Properties, and Applications

(R)-tert-butyl (2-amino-2-phenylethyl)carbamate is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a stereodefined center, a protected amine, and a primary amine, makes it a valuable intermediate in the synthesis of a wide range of pharmaceuticals and other complex organic molecules. This guide provides a comprehensive overview of its synthesis, key properties, and notable applications, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of a Chiral Building Block

Chirality plays a pivotal role in drug design and development, as different enantiomers of a molecule can exhibit vastly different pharmacological activities and metabolic profiles. This compound serves as a crucial chiral synthon, allowing for the introduction of a specific stereocenter into a target molecule. The tert-butyloxycarbonyl (Boc) protecting group on one of the amino functionalities provides orthogonality, enabling selective reactions at the unprotected primary amine. This strategic protection is fundamental to its utility in multi-step syntheses.[1][2] Its structural resemblance to neurotransmitters like phenylethylamine also makes it a subject of interest in neuroscience research.[1]

Synthesis and Stereoselective Strategies

The synthesis of this compound primarily involves two key stages: the enantioselective preparation of the precursor, (R)-2-amino-2-phenylethanol (also known as (R)-phenylglycinol), followed by the selective protection of the amino group.

Enantioselective Synthesis of (R)-2-amino-2-phenylethanol

Several methods have been developed to produce the chiral amino alcohol precursor with high enantiopurity.

-

Asymmetric Reduction of 2-Aminoacetophenone Derivatives: A common approach is the asymmetric reduction of a prochiral ketone, such as 2-aminoacetophenone or its derivatives.[3] Biocatalytic methods, employing enzymes like secondary alcohol dehydrogenases (TeSADH), offer an environmentally friendly route with high chemo-, regio-, and stereoselectivity.[3] Transition metal catalysts, such as those based on ruthenium-BINAP complexes, are also highly effective for asymmetric hydrogenation.[4]

-

From (R)-Phenylglycine: (R)-phenylglycine, a readily available chiral amino acid, can serve as a starting material. It can be converted to (R)-phenylglycinol through reduction of its carboxylic acid functionality. This method leverages the existing chirality of the starting material. (R)-phenylglycine and its derivatives are also widely used as chiral auxiliaries in other asymmetric syntheses.[5][6][7][8]

-

Resolution of Racemic 2-Amino-2-phenylethanol: Classical resolution of a racemic mixture of 2-amino-2-phenylethanol using a chiral resolving agent is another viable, albeit less atom-economical, method.

The following diagram illustrates a generalized workflow for the synthesis of the chiral precursor.

Caption: General synthetic utility of this compound.

Experimental Protocols

Synthesis of this compound from (R)-2-amino-2-phenylethanol

Materials:

-

(R)-2-amino-2-phenylethanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

Water

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (R)-2-amino-2-phenylethanol in the chosen solvent (e.g., DCM).

-

Add an aqueous solution of the base (e.g., NaHCO₃).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

This is a generalized protocol and should be adapted based on specific literature procedures. [9][10]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. [11]It is classified as causing severe skin burns and eye damage. [12][11]Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. [11]Store the compound in a tightly closed container in a cool, dry place. [11]

Conclusion

This compound is a highly valuable and versatile chiral building block in modern organic synthesis and medicinal chemistry. Its efficient and stereoselective synthesis, coupled with its orthogonal protection strategy, makes it an indispensable tool for the construction of complex, enantiomerically pure molecules. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in research and development.

References

[10]Amine Protection / Deprotection - Fisher Scientific. Available at: [1]Buy (R)-tert-butyl (2-amino-1-phenylethyl)carbamate | 137102-65-9 - Smolecule. Available at: [11]SAFETY DATA SHEET - Fisher Scientific. Available at: [9]How can we protect an amino group leaving an alcohol group free? - ResearchGate. Available at: [2]A Technical Guide to the Physical and Chemical Characteristics of Boc-Protected Amino Alcohols - Benchchem. Available at: [12]tert-butyl N-(2-amino-2-phenylethyl)carbamate | C13H20N2O2 | CID 2771847 - PubChem. Available at: [13]Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [3]Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC - NIH. Available at: [5]Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed. Available at: 14-N-Boc- D -a-phenylglycinol 99 102089-74-7 - Sigma-Aldrich. Available at: [6]Chiral auxiliary - Wikipedia. Available at: 7-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones - SciSpace. Available at: [15]N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. Available at: [8]Asymmetric Strecker Synthesis of ??-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary | Request PDF - ResearchGate. Available at: Asymmetric Reduction of Ketones - Sigma-Aldrich. Available at: [4]The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. Available at:

Sources

- 1. Buy (R)-tert-butyl (2-amino-1-phenylethyl)carbamate | 137102-65-9 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. tert-butyl N-(2-amino-2-phenylethyl)carbamate | C13H20N2O2 | CID 2771847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Boc-Protected Amino Groups [organic-chemistry.org]

- 14. (R)-N-叔丁氧羰基-2-苯甘氨醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Tert-butyl (2-amino-2-phenylethyl)carbamate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of (R)-tert-butyl (2-amino-2-phenylethyl)carbamate in Modern Synthesis

This compound, a chiral phenylethylenediamine derivative, serves as a critical building block in the landscape of pharmaceutical and organic synthesis. Its unique structural architecture, featuring a stereodefined center, a primary amine, and a readily cleavable tert-butyloxycarbonyl (Boc) protecting group, offers chemists a versatile tool for the construction of complex, enantiomerically pure molecules. The strategic placement of the Boc group on one of the two amine functionalities allows for selective chemical transformations, a crucial aspect in the multi-step synthesis of drug candidates and other high-value chemical entities.[1] This guide provides an in-depth technical overview of this compound, encompassing its commercial availability, key chemical properties, robust quality control methodologies, safe handling protocols, and diverse applications in drug discovery and organic synthesis.

Commercial Availability and Supplier Overview

This compound is accessible through a variety of chemical suppliers, catering to both research and development and larger-scale manufacturing needs. The compound is typically offered at different purity grades and quantities. When selecting a supplier, it is imperative for researchers to consider not only the cost but also the supplier's reputation, the comprehensiveness of their analytical documentation (e.g., Certificate of Analysis), and their ability to provide consistent quality across batches.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Fisher Scientific (ChemScene) | tert-Butyl (R)-(2-amino-2-phenylethyl)carbamate | 188875-37-8 | ≥97% | 250 mg, 1 g, 5 g |

| Smolecule | (R)-tert-butyl (2-amino-1-phenylethyl)carbamate | 137102-65-9 | >98% | 1 g, 5 g, 10 g |

| Biosynth | (R)-N2-Boc-1-phenylethylenediamine | 188875-37-8 | ee >98% | Inquire |

| Sigma-Aldrich | tert-butyl N-[(2-amino-5-bromophenyl)methyl]carbamate (related compound) | 2365419-71-0 | Inquire | Inquire |

| BenchChem | TERT-BUTYL N-{2-[(2-PHENYLETHYL)AMINO]ETHYL}CARBAMATE (related compound) | Not specified | Inquire | Inquire |

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for ensuring safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 236.31 g/mol | [1][2] |

| IUPAC Name | tert-butyl N-[(1R)-2-amino-1-phenylethyl]carbamate | [1] |

| CAS Number | 137102-65-9 (for the specified regioisomer) | [1] |

| Appearance | White to off-white solid or oil | General knowledge |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | General knowledge |

| Melting Point | Not widely reported, may vary based on purity. | |

| Boiling Point | Not determined (decomposes at high temperatures). | |

| InChI Key | IJALRZPKODHZOR-NSHDSACASA-N | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=CC=C1 | [1] |

Quality Control and Analytical Procedures

Ensuring the identity, purity, and enantiomeric integrity of this compound is paramount for the reproducibility and success of synthetic endeavors. A comprehensive quality control workflow should be in place, both by the supplier and in the receiving laboratory.

Representative Certificate of Analysis Specifications

While a specific Certificate of Analysis for this exact compound is not publicly available, a typical CoA for a high-purity chiral intermediate would include the following specifications:

| Parameter | Specification | Method |

| Appearance | Conforms to standard | Visual Inspection |

| Identity | Conforms to reference spectrum | ¹H NMR, ¹³C NMR, MS |

| Purity (by HPLC) | ≥98.0% | HPLC |

| Enantiomeric Excess (ee) | ≥98.0% | Chiral HPLC |

| Residual Solvents | Meets ICH guidelines | GC-HS |

| Water Content | ≤0.5% | Karl Fischer Titration |

Experimental Protocol: ¹H NMR for Structural Confirmation

The ¹H NMR spectrum provides an unambiguous confirmation of the compound's structure. The presence of the Boc protecting group is characterized by a distinctive singlet in the upfield region.

Objective: To confirm the chemical structure of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tube

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Transfer the solution to an NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Analysis: Process the spectrum and analyze the chemical shifts, multiplicities, and integrations.

Expected ¹H NMR signals (in CDCl₃):

-

~7.20-7.40 ppm (m, 5H): Aromatic protons of the phenyl group.

-

~4.00-4.20 ppm (m, 1H): Methine proton (CH) adjacent to the phenyl group and the Boc-protected amine.

-

~2.80-3.00 ppm (m, 2H): Methylene protons (CH₂) of the ethylamine backbone.

-

~1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector.[3]

-

Broad singlet (variable ppm, 2H): Protons of the primary amine (NH₂).

-

Broad singlet (variable ppm, 1H): Proton of the carbamate (NH).

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric excess is crucial for applications where stereochemistry is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Objective: To determine the enantiomeric purity of this compound.

Materials:

-

This compound sample

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol (IPA)

-

Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol in a suitable ratio (e.g., 90:10 v/v). Degas the mobile phase.

-

Sample Preparation: Prepare a dilute solution of the sample in the mobile phase (e.g., 1 mg/mL).

-

HPLC System Setup: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min). Set the UV detector to an appropriate wavelength (e.g., 210 nm or 254 nm).

-

Injection and Analysis: Inject a small volume of the sample solution (e.g., 10 µL) onto the column and record the chromatogram.

-

Data Analysis: The two enantiomers will have different retention times. Calculate the enantiomeric excess (ee) using the peak areas of the (R)- and (S)-enantiomers: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Applications in Drug Development and Organic Synthesis

The utility of this compound stems from its role as a versatile chiral building block. The presence of two distinct amine functionalities, one protected and one free, allows for sequential and site-selective reactions.

As a Chiral Scaffold in Medicinal Chemistry

This compound is frequently employed in the synthesis of chiral ligands, catalysts, and pharmaceutical intermediates.[1] The phenyl group provides a scaffold for further functionalization, while the chiral diamine backbone can impart specific stereochemical control in subsequent reactions or interactions with biological targets. Research has shown its application in the synthesis of compounds targeting central nervous system disorders.[1]

In Asymmetric Synthesis

The free primary amine can be used as a handle for the attachment of the molecule to a solid support or for the introduction of other functional groups. Subsequent deprotection of the Boc group under acidic conditions reveals the second primary amine, which can then undergo further reactions. This sequential reactivity is invaluable in constructing complex molecules with multiple stereocenters.

Workflow for the Utilization of this compound in Synthesis

Caption: A generalized workflow illustrating the sequential functionalization of this compound.

Safe Handling and Storage

Proper handling and storage of this compound are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Hazard Identification

According to available Safety Data Sheets (SDS), this compound should be handled with care.[4] PubChem also lists GHS hazard statements indicating that it may cause skin irritation, serious eye damage, and respiratory irritation.[2]

-

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation or damage.

-

Ingestion: Harmful if swallowed.

-

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn:

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat.

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a valuable and versatile chiral building block for researchers, scientists, and drug development professionals. Its unique structural features enable the stereocontrolled synthesis of complex molecules. A thorough understanding of its properties, coupled with stringent quality control and safe handling practices, is essential for its successful application in the advancement of chemical synthesis and pharmaceutical research.

References

-

Capot Chemical. (2026, January 10). MSDS of (R)-(2-aMino-2-phenyl-ethyl)-carbamic acid tert-butyl ester. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(2-amino-2-phenylethyl)carbamate. Retrieved from [Link]

-

LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

-

Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

Sources

A Researcher's Comprehensive Guide to the Safe Handling of (R)-Tert-butyl (2-amino-2-phenylethyl)carbamate

(R)-Tert-butyl (2-amino-2-phenylethyl)carbamate , a chiral building block crucial in pharmaceutical synthesis, demands a nuanced understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of research outcomes.[1] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a standard safety data sheet (SDS) to provide an in-depth analysis of the hazards, handling protocols, and emergency procedures associated with this compound.

Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for this compound is not fully established, the available data, primarily from suppliers and aggregated sources like PubChem, points to significant potential hazards.[2][3] The primary risks are associated with direct contact and inhalation.

GHS Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[3]:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3]

It is imperative to handle this compound with the assumption that it may possess other uncharacterized toxicological properties. A thorough risk assessment should be conducted before commencing any new experimental protocol involving this reagent.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [1][3] |

| Molecular Weight | 236.31 g/mol | [3] |

| Appearance | Solid | [4] |

| GHS Pictograms | Danger | [3] |

| Hazard Statements | H315, H318, H335 | [3] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with robust engineering controls, supplemented by appropriate personal protective equipment.

Engineering Controls:

-

Ventilation: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]

-

Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

Personal Protective Equipment (PPE):

The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being undertaken.

| Protection Type | Specification | Rationale | Source |

| Eye Protection | Safety glasses with side shields or goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards. | To protect against dust particles and splashes that can cause serious eye damage. | [2][4] |

| Hand Protection | Nitrile rubber gloves. Users should consult manufacturer recommendations for breakthrough time and thickness. | To prevent skin contact which can cause irritation. Gloves must be inspected before use. | [4][6][7] |

| Body Protection | A lab coat or long-sleeved clothing. | To minimize the potential for skin exposure. | [4][6] |

| Respiratory | For procedures that may generate significant dust, a NIOSH-approved respirator (e.g., N95) should be used. | To prevent inhalation of dust particles that may cause respiratory irritation. | [4][8] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to mitigating the risks associated with this compound.

Handling:

-

Avoid Dust Formation: When handling the solid material, care should be taken to avoid the generation of dust clouds.[2][6]

-

Hygiene Practices: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[6][9] Contaminated clothing should be removed and washed before reuse.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[2][5]

Storage:

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] Some suppliers recommend refrigeration.[5]

-

Inert Atmosphere: For long-term storage and to maintain chemical purity, storing under an inert atmosphere is advisable.[5]

Experimental Workflow: Safe Weighing and Dispensing

Caption: Immediate actions following personal exposure.

Stability, Reactivity, and Disposal

Stability:

The compound is generally stable under recommended storage conditions. [6] Reactivity and Incompatible Materials:

-

Hazardous Reactions: No hazardous reactions have been reported under normal processing conditions. [6]* Incompatible Materials: Keep away from strong oxidizing agents and acids. [2][5]* Hazardous Decomposition Products: Upon thermal decomposition, it may release nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). [2][6] Disposal:

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and adhere to regulatory compliance.

-

Waste Segregation: Collect unused material and contaminated disposables in a clearly labeled, sealed container designated for hazardous chemical waste. [4]* Consult EHS: Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. [4]All disposal must be in accordance with local, state, and federal regulations.

References

-

PubChem. tert-butyl N-(2-amino-2-phenylethyl)carbamate. National Center for Biotechnology Information. [Link]

Sources

- 1. Buy (R)-tert-butyl (2-amino-1-phenylethyl)carbamate | 137102-65-9 [smolecule.com]

- 2. fishersci.com [fishersci.com]

- 3. tert-butyl N-(2-amino-2-phenylethyl)carbamate | C13H20N2O2 | CID 2771847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. employees.delta.edu [employees.delta.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. synquestlabs.com [synquestlabs.com]

A Technical Guide to the Spectroscopic Characterization of (R)-tert-butyl (2-amino-2-phenylethyl)carbamate

Introduction: The Importance of Spectroscopic Analysis

(R)-tert-butyl (2-amino-2-phenylethyl)carbamate, featuring a Boc-protected amine and a chiral center, serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] Its precise structural elucidation is paramount for ensuring the stereochemical integrity and purity of final compounds. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide explains the causality behind experimental choices and provides a self-validating system for the protocols described.

Molecular Structure and Key Spectroscopic Features

A clear understanding of the molecule's structure is fundamental to interpreting its spectra.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this chiral compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | Ar-H |

| ~4.80-5.00 | br s | 1H | -NH -Boc |

| ~4.00-4.10 | t | 1H | Ph-CH -NH₂ |

| ~3.10-3.30 | m | 2H | -CH ₂-NHBoc |

| ~1.60 | br s | 2H | -NH ₂ |

| 1.45 | s | 9H | -C(CH ₃)₃ |

Predicted data based on analysis of similar structures.[2]

Interpretation and Rationale:

-

Aromatic Protons (δ 7.20-7.40): The five protons of the phenyl group will appear as a complex multiplet in the aromatic region.

-

Carbamate NH (δ 4.80-5.00): This proton, attached to the nitrogen of the Boc group, is expected to be a broad singlet due to quadrupole broadening and potential hydrogen bonding. Its chemical shift can be concentration and solvent dependent.

-

Methine Proton (δ 4.00-4.10): The proton on the chiral carbon (benzylic position) is expected to be a triplet, coupled to the adjacent methylene protons.

-

Methylene Protons (δ 3.10-3.30): These two protons are diastereotopic due to the adjacent chiral center and will likely appear as a multiplet.

-

Amine Protons (δ 1.60): The two protons of the primary amine will likely be a broad singlet and may exchange with D₂O.

-

tert-Butyl Protons (δ 1.45): The nine equivalent protons of the tert-butyl group will give a sharp singlet, a characteristic signal for the Boc protecting group.[2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms and their electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C =O (carbamate) |

| ~142.0 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~127.5 | Ar-C H |

| ~126.0 | Ar-C H |

| ~79.5 | -C (CH₃)₃ |

| ~55.0 | Ph-C H-NH₂ |

| ~47.0 | -C H₂-NHBoc |

| ~28.4 | -C(C H₃)₃ |

Predicted data based on analysis of similar structures.[2][4]

Interpretation and Rationale:

-

Carbamate Carbonyl (δ ~156.0): The carbonyl carbon of the Boc group is deshielded and appears at a characteristic downfield shift.[2]

-

Aromatic Carbons (δ ~126.0-142.0): The phenyl group will show four signals: one for the quaternary carbon attached to the ethyl chain and three for the protonated aromatic carbons.

-

tert-Butyl Quaternary Carbon (δ ~79.5): The quaternary carbon of the tert-butyl group is also a characteristic signal for the Boc group.[2]

-

Methine Carbon (δ ~55.0): The chiral carbon atom attached to the phenyl group and the primary amine.

-

Methylene Carbon (δ ~47.0): The carbon adjacent to the Boc-protected nitrogen.

-

tert-Butyl Methyl Carbons (δ ~28.4): The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, sharp | N-H stretch (primary amine) |

| ~3300 | Medium, broad | N-H stretch (carbamate) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2970, 2870 | Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1520 | Strong | N-H bend (carbamate) |

| ~1170 | Strong | C-O stretch (carbamate) |

Predicted data based on analysis of similar structures.[2][5]

Interpretation and Rationale:

-

N-H Stretching: The presence of two distinct N-H stretching bands is expected, one for the primary amine and a broader one for the carbamate N-H, which may be involved in hydrogen bonding.[2]

-

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and tert-butyl groups appear below 3000 cm⁻¹.

-

C=O Stretching: A strong absorption around 1690 cm⁻¹ is characteristic of the carbonyl group in the Boc-carbamate.[2]

-

N-H Bending: The N-H bending of the secondary amide (carbamate) typically appears around 1520 cm⁻¹.[2]

-

C-O Stretching: A strong band around 1170 cm⁻¹ is characteristic of the C-O bond in the tert-butyl ester part of the carbamate.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Molecular Ion:

-

[M+H]⁺: For a molecular formula of C₁₃H₂₀N₂O₂, the expected monoisotopic mass is 236.1525 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 237.1603.[6]

Key Fragmentation Pathways:

The fragmentation of this compound under mass spectrometric conditions would likely proceed through the loss of the Boc group and cleavage of the ethylenediamine backbone.

Figure 2: Proposed ESI-MS fragmentation of the target molecule.

Recommended Experimental Protocols

For researchers aiming to acquire spectroscopic data for this compound, the following standard protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-